molecular formula C13H15N5O4S B6982874 1-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-3-yl]triazole

1-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-3-yl]triazole

Cat. No.: B6982874
M. Wt: 337.36 g/mol
InChI Key: SIMFJDFMZABNKW-UHFFFAOYSA-N
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Description

1-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-3-yl]triazole is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyrrolidinyl group, a triazole ring, and a nitro-substituted phenyl group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-3-yl]triazole typically involves multiple steps, starting with the preparation of the pyrrolidinyl and triazole moieties. One common approach is the reaction of 2-methyl-5-nitroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with pyrrolidin-3-ylamine to introduce the pyrrolidinyl group. The final step involves the cyclization of the intermediate with hydrazine to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-3-yl]triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of the nitro group can lead to the formation of nitroso and nitrate derivatives.

  • Reduction: Reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

1-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-3-yl]triazole has shown potential in several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives have been studied for their antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

  • Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some derivatives showing promising results in preclinical studies.

  • Industry: The compound's unique structure makes it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

1-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-3-yl]triazole is unique due to its combination of functional groups and structural features. Similar compounds include other triazole derivatives, pyrrolidinyl compounds, and nitro-substituted phenyl compounds. the specific arrangement of these groups in this compound sets it apart and contributes to its distinct properties and applications.

Comparison with Similar Compounds

  • Triazole derivatives

  • Pyrrolidinyl compounds

  • Nitro-substituted phenyl compounds

Properties

IUPAC Name

1-[1-(2-methyl-5-nitrophenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S/c1-10-2-3-11(18(19)20)8-13(10)23(21,22)16-6-4-12(9-16)17-7-5-14-15-17/h2-3,5,7-8,12H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMFJDFMZABNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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